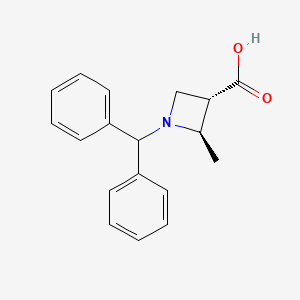![molecular formula C18H8S4 B13905968 9,11,20,22-tetrathiahexacyclo[10.10.0.02,10.03,8.013,21.014,19]docosa-1(12),2(10),3,5,7,13(21),14,16,18-nonaene](/img/structure/B13905968.png)
9,11,20,22-tetrathiahexacyclo[10.10.0.02,10.03,8.013,21.014,19]docosa-1(12),2(10),3,5,7,13(21),14,16,18-nonaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,11,20,22-tetrathiahexacyclo[1010002,1003,8013,21014,19]docosa-1(12),2(10),3,5,7,13(21),14,16,18-nonaene is a complex organic compound with a unique structure characterized by multiple sulfur atoms and a highly conjugated system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,11,20,22-tetrathiahexacyclo[10.10.0.02,10.03,8.013,21.014,19]docosa-1(12),2(10),3,5,7,13(21),14,16,18-nonaene typically involves multi-step organic reactions. The process often starts with the preparation of precursor molecules that contain the necessary functional groups. These precursors undergo cyclization reactions under controlled conditions to form the desired hexacyclic structure. Common reagents used in these reactions include sulfur sources, such as elemental sulfur or sulfur-containing compounds, and catalysts that facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
9,11,20,22-tetrathiahexacyclo[10.10.0.02,10.03,8.013,21.014,19]docosa-1(12),2(10),3,5,7,13(21),14,16,18-nonaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine, chlorine). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols. Substitution reactions can result in halogenated derivatives or alkylated compounds.
Wissenschaftliche Forschungsanwendungen
9,11,20,22-tetrathiahexacyclo[10.10.0.02,10.03,8.013,21.014,19]docosa-1(12),2(10),3,5,7,13(21),14,16,18-nonaene has several scientific research applications:
Chemistry: The compound is studied for its unique electronic properties and potential use in organic semiconductors and conductive polymers.
Biology: Research is ongoing to explore its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: The compound’s ability to interact with biological molecules makes it a candidate for drug development and therapeutic applications.
Industry: Its stability and electronic properties make it suitable for use in advanced materials, such as sensors and electronic devices.
Wirkmechanismus
The mechanism of action of 9,11,20,22-tetrathiahexacyclo[10.10.0.02,10.03,8.013,21.014,19]docosa-1(12),2(10),3,5,7,13(21),14,16,18-nonaene involves its interaction with molecular targets through its conjugated system and sulfur atoms. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The compound’s ability to donate or accept electrons also plays a crucial role in its mechanism of action, particularly in electronic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrathiafulvalene: A compound with a similar sulfur-containing structure, known for its use in organic electronics.
Uniqueness
9,11,20,22-tetrathiahexacyclo[10.10.0.02,10.03,8.013,21.014,19]docosa-1(12),2(10),3,5,7,13(21),14,16,18-nonaene is unique due to its hexacyclic structure and the specific arrangement of sulfur atoms. This configuration imparts distinct electronic properties and stability, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C18H8S4 |
|---|---|
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
9,11,20,22-tetrathiahexacyclo[10.10.0.02,10.03,8.013,21.014,19]docosa-1(12),2(10),3,5,7,13(21),14,16,18-nonaene |
InChI |
InChI=1S/C18H8S4/c1-3-7-11-9(5-1)13-15-16(22-17(13)19-11)14-10-6-2-4-8-12(10)20-18(14)21-15/h1-8H |
InChI-Schlüssel |
HOOGQXXXUNWSBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(S2)SC4=C3SC5=C4C6=CC=CC=C6S5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13905889.png)
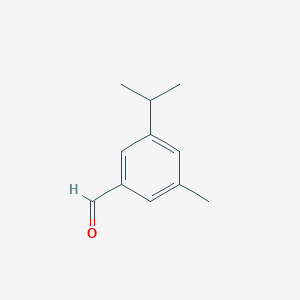
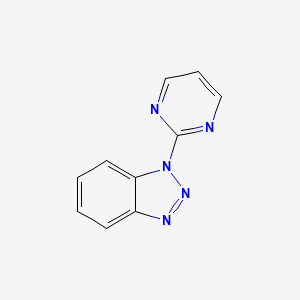



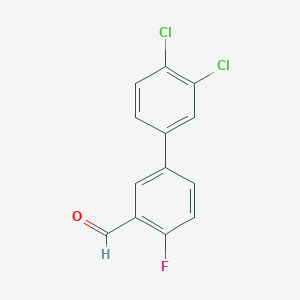

![(2R,3S,5R)-5-(6-amino-4-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13905944.png)
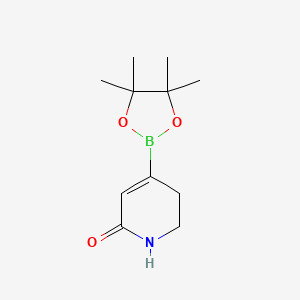
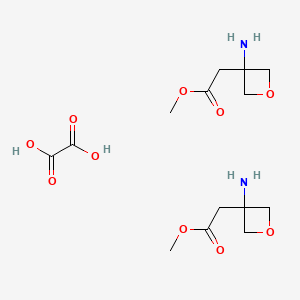
![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B13905960.png)
